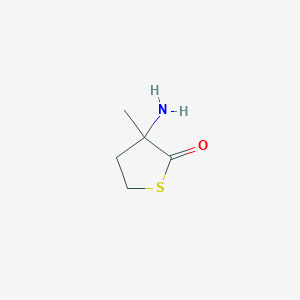

3-Amino-3-methylthiolan-2-one

説明

3-Amino-3-methylthiolan-2-one is a heterocyclic compound featuring a five-membered thiolactam ring (a lactam with a sulfur atom replacing one oxygen) substituted with an amino group and a methyl group at the 3-position. Its molecular formula is C₅H₉NOS, and it is structurally characterized by a cyclic amide backbone with sulfur participation.

特性

CAS番号 |

156574-58-2 |

|---|---|

分子式 |

C5H9NOS |

分子量 |

131.2 g/mol |

IUPAC名 |

3-amino-3-methylthiolan-2-one |

InChI |

InChI=1S/C5H9NOS/c1-5(6)2-3-8-4(5)7/h2-3,6H2,1H3 |

InChIキー |

SHPOQDAVWJDBGS-UHFFFAOYSA-N |

SMILES |

CC1(CCSC1=O)N |

正規SMILES |

CC1(CCSC1=O)N |

同義語 |

alpha-methylhomocysteine thiolactone GL 2 GL-2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The provided evidence () lists impurities and related compounds for drospirenone/ethinyl estradiol formulations, none of which share structural homology with 3-Amino-3-methylthiolan-2-one. The compounds in (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol or naphthalenol derivatives) are primarily amino alcohols or aromatic alcohols with thiophene or naphthalene moieties. Below is a comparative analysis based on general structural and functional group differences:

Table 1: Structural and Functional Group Comparison

Key Observations:

Ring Systems: this compound contains a saturated thiolactam ring, enabling conformational rigidity and hydrogen-bonding capability via its amide group. Compounds in (e.g., thiophene- or naphthalene-containing derivatives) feature aromatic systems, which confer distinct electronic properties and stability.

Thiophene and naphthalene derivatives in prioritize aromatic interactions and steric effects, with fluorine in 1-fluoronaphthalene enhancing electrophilic substitution reactivity.

Applications: Thiolactams like this compound are explored for antibiotic or enzyme inhibitor design, whereas the compounds in are primarily process-related impurities or intermediates in steroid synthesis.

Research Findings and Data Gaps

- Synthesis: Thiolactams are typically synthesized via cyclization of mercaptoamides or through ring-closing metathesis. No specific protocol for this compound is documented in the provided evidence.

- Stability: Thiolactams generally exhibit moderate stability under acidic conditions but may hydrolyze in strong bases. Aromatic compounds in (e.g., naphthalenols) are more stable under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。